N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)furan-2-carboxamide
Descripción
The compound "N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)furan-2-carboxamide" is a pyrazolo[3,4-d]pyrimidine derivative characterized by a 4-chlorophenyl substituent on the pyrazolopyrimidine core, a 3-methylpyrazole moiety, and a furan-2-carboxamide group. Pyrazolo[3,4-d]pyrimidines are structurally analogous to purines, making them promising candidates for kinase inhibition and anticancer applications.
Propiedades
IUPAC Name |
N-[2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClN7O2/c1-12-9-17(25-20(29)16-3-2-8-30-16)28(26-12)19-15-10-24-27(18(15)22-11-23-19)14-6-4-13(21)5-7-14/h2-11H,1H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCQJSGOBNWEQHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC=CO2)C3=NC=NC4=C3C=NN4C5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClN7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)furan-2-carboxamide can be approached via multi-step organic synthesis. Typically, the process involves:
Formation of the pyrazolopyrimidine core: : This step includes cyclization reactions starting from chlorophenylhydrazine and various suitable diketones or aldehydes under acidic or basic conditions to form the pyrazolopyrimidine framework.
Construction of the pyrazole moiety: : This is achieved through condensation reactions involving hydrazines and α,β-unsaturated carbonyl compounds or other equivalents.
Coupling of the furan moiety: : The furan-2-carboxamide fragment is introduced through an amide bond formation reaction, using reagents such as carbodiimides or coupling agents like HATU under mild to moderate conditions.
Industrial Production Methods
On an industrial scale, this compound is likely produced using optimized versions of the laboratory synthesis methods, with considerations for cost-efficiency, scalability, and safety. This might involve:
Continuous flow chemistry to ensure consistent production.
Use of catalysts to lower energy requirements.
Implementation of green chemistry principles to minimize waste and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions It Undergoes
Oxidation and Reduction: : Depending on the functional groups, this compound can undergo oxidation (e.g., conversion of hydroxyl groups to ketones) and reduction reactions (e.g., reduction of nitro groups to amines).
Substitution: : The compound can participate in nucleophilic aromatic substitution reactions, particularly at the 4-chlorophenyl ring.
Amidation and Esterification: : Its carboxamide functionality allows it to form new amide or ester bonds under suitable conditions.
Cyclization: : The heterocyclic nature allows for further cyclization reactions, potentially forming new ring systems.
Common Reagents and Conditions
Oxidizing agents: KMnO₄, H₂O₂
Reducing agents: NaBH₄, LiAlH₄
Coupling agents: HATU, DCC
Acidic or basic catalysts for substitution and condensation reactions
Major Products Formed
Derivatives with different functional groups: hydroxyl, amino, ester.
Compounds with extended conjugated systems or additional rings due to cyclization.
Aplicaciones Científicas De Investigación
Chemistry
Chemical Synthesis: : Used as an intermediate in the synthesis of other complex organic molecules.
Catalysis: : Possible ligand for metal catalysts in various organic transformations.
Biology
Biological Probes: : Serves as a molecular probe in studying enzyme mechanisms or receptor-ligand interactions.
Biochemical Studies: : May act as an inhibitor or activator of specific biochemical pathways.
Medicine
Drug Development: : Investigated for its potential use as a pharmacophore in developing new therapeutic agents.
Medical Imaging: : Possible use in diagnostic imaging due to its unique chemical properties.
Industry
Material Science: : Utilized in the synthesis of novel materials with specific electronic or optical properties.
Agricultural Chemistry: : Explored for use in developing new agrochemicals.
Mecanismo De Acción
Molecular Targets and Pathways Involved
N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)furan-2-carboxamide operates by interacting with specific molecular targets, such as enzymes, receptors, or nucleic acids. The pyrazolo[3,4-d]pyrimidine core can mimic the structures of natural substrates or inhibitors, enabling it to bind to active sites of enzymes or receptors, leading to:
Inhibition or activation of enzyme activity.
Modulation of signal transduction pathways.
Interference with nucleic acid functions.
Comparación Con Compuestos Similares
Comparison with Similar Compounds
Structural Analog with 2-Fluorobenzamide Substituent
A closely related compound, N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-fluorobenzamide (CAS 1005951-52-9), shares the same pyrazolo[3,4-d]pyrimidine core and 4-chlorophenyl group but substitutes the furan-2-carboxamide with a 2-fluorobenzamide . Key differences include:
- Lipophilicity : The fluorinated aromatic ring may increase lipophilicity (logP), influencing membrane permeability and metabolic stability.
Pyrazolo[1,5-a]pyrimidine Derivative
Another analog, N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-7-(difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide (CAS 492457-39-3), features a pyrazolo[1,5-a]pyrimidine core, distinct from the pyrazolo[3,4-d]pyrimidine scaffold in the target compound . Notable comparisons include:
- Substituent Diversity : The methoxyphenyl and difluoromethyl groups enhance solubility but may reduce blood-brain barrier penetration due to increased polarity.
Research Findings and Implications
- Substituent Impact : The furan-2-carboxamide group in the target compound likely offers moderate lipophilicity compared to the fluorobenzamide analog, balancing solubility and membrane permeability . The absence of fluorine may reduce metabolic degradation via cytochrome P450 enzymes.
- Synthetic Challenges : Introducing the furan carboxamide requires regioselective amidation, which may pose scalability challenges compared to benzamide derivatives.
Actividad Biológica
N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)furan-2-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant data and research findings.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a furan ring, multiple pyrazole moieties, and a chlorophenyl group. Its molecular formula is , with a molecular weight of approximately 388.83 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to the pyrazolo[3,4-d]pyrimidine scaffold. For instance, derivatives of this scaffold have been shown to inhibit key signaling pathways in cancer cells:
- EGFR and VEGFR Inhibition : Compounds similar to N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)furan-2-carboxamide have demonstrated dual inhibition of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), with IC50 values ranging from 0.3 to 24 µM . This dual inhibition is critical for targeting tumors that rely on both pathways for growth and metastasis.
- Cell Growth Inhibition : In vitro studies using MCF-7 breast cancer cell lines showed that related compounds effectively inhibited tumor growth, induced apoptosis, and disrupted cell cycle progression . These findings indicate that the compound may possess similar properties.
Other Biological Activities
Beyond anticancer effects, pyrazolo[3,4-d]pyrimidine derivatives have been explored for various other biological activities:
- Antiparasitic and Antifungal Properties : Some studies suggest that these compounds may also exhibit antiparasitic and antifungal activities, making them versatile candidates for further pharmacological exploration .
Case Study 1: Inhibition of Tumor Growth
In a study investigating the effects of phenylpyrazolo[3,4-d]pyrimidine derivatives on cancer cells, compound 5i was identified as a potent non-selective inhibitor with significant effects on cell viability and apoptosis induction in MCF-7 cells. The results demonstrated a strong correlation between structural modifications in the pyrazolo scaffold and enhanced biological activity .
Case Study 2: Molecular Docking Studies
Molecular docking studies have provided insights into the binding mechanisms of these compounds with target proteins. The binding modes suggest that nitrogen atoms within the pyrazolo structure engage in hydrogen bonding with active site residues, enhancing potency against EGFR . This structural understanding is crucial for designing more effective inhibitors.
Data Table: Biological Activity Overview
| Activity Type | Compound | IC50 Value (µM) | Target |
|---|---|---|---|
| EGFR Inhibition | Pyrazolo Derivative | 0.3 | EGFR |
| VEGFR Inhibition | Pyrazolo Derivative | 7.60 | VEGFR |
| Tumor Growth Inhibition | N-(...furan...) | - | MCF-7 Cell Line |
| Apoptosis Induction | N-(...furan...) | - | MCF-7 Cell Line |
Q & A
Q. What are the key steps for synthesizing N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)furan-2-carboxamide, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step protocols, such as condensation of pyrazolo[3,4-d]pyrimidine intermediates with furan-2-carboxamide derivatives. For example, analogous compounds are synthesized via heating with anhydrous hydrazine (110°C, 16 hours), followed by extraction with ethyl acetate and purification via column chromatography . Optimization includes adjusting reaction time, temperature, and stoichiometry of reagents (e.g., K₂CO₃ as a base in DMF) . Monitoring reaction progress via LCMS (e.g., ESIMS m/z analysis) ensures intermediate stability .
Q. Which analytical techniques are critical for characterizing this compound, and how should conflicting spectral data be resolved?
- Methodological Answer : Key techniques include:
- ¹H NMR (400 MHz, CD₃OD) to confirm substituent positions (e.g., δ 8.56 ppm for aromatic protons) .
- LCMS/HPLC for purity assessment (>95% purity threshold) and molecular ion confirmation (e.g., M+1: 364.2) .
- X-ray crystallography for resolving ambiguous NOE signals in crowded spectral regions .
Conflicting data may arise from solvent impurities or tautomeric forms. Repetition under standardized conditions (e.g., deuterated solvents, controlled pH) is recommended .
Advanced Research Questions
Q. How can researchers design experiments to resolve contradictions in reported synthetic yields for pyrazolo[3,4-d]pyrimidine derivatives?
- Methodological Answer : Apply Design of Experiments (DoE) to systematically vary parameters (e.g., temperature, catalyst loading) and identify critical factors. For instance, flow-chemistry setups enable precise control over reaction kinetics and intermediate isolation, as demonstrated in diphenyldiazomethane synthesis . Statistical models (e.g., ANOVA) can quantify the impact of variables like Boc-protection efficiency (88% yield in tert-butyl carbamate formation) . Cross-validate results using orthogonal methods (e.g., comparing NMR and LCMS data) .
Q. What strategies are effective for improving the bioavailability of this compound through structural modifications?
- Methodological Answer :
- SAR Studies : Introduce polar groups (e.g., hydroxyl or amine) to enhance solubility. For example, replacing the 4-chlorophenyl group with a 4-fluorophenyl moiety improved logP values in related pyrazole-carboxamides .
- Prodrug Design : Modify the furan-2-carboxamide moiety to a hydrolyzable ester, as seen in N-cyclopropyl derivatives, to increase membrane permeability .
- Crystallography : Analyze crystal packing (e.g., π-π stacking in 1,5-diarylpyrazole cores) to predict solubility .
Q. How can computational methods guide the optimization of binding affinity for target proteins?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to model interactions with kinases or GPCRs, focusing on the pyrazolo[3,4-d]pyrimidine core’s fit into hydrophobic pockets .
- MD Simulations : Assess stability of hydrogen bonds between the furan-2-carboxamide group and active-site residues (e.g., 100 ns simulations at 310 K) .
- QSAR Modeling : Corrogate electronic parameters (e.g., Hammett constants) of substituents with IC₅₀ values from enzyme inhibition assays .
Q. What experimental approaches can validate the mechanism of action in cellular assays?
- Methodological Answer :
- Kinase Profiling : Use broad-panel kinase assays (e.g., Eurofins KinaseProfiler) to identify off-target effects .
- CRISPR Knockout : Generate cell lines lacking suspected targets (e.g., JAK2 or BTK) to confirm on-target activity .
- Metabolomics : Track downstream metabolites via LC-HRMS after compound treatment to map pathway engagement .
Data Interpretation & Contradiction Management
Q. How should researchers address discrepancies in biological activity data across different studies?
- Methodological Answer :
- Standardize Assays : Use consistent cell lines (e.g., HEK293 vs. HeLa) and controls (e.g., DMSO vehicle) .
- Meta-Analysis : Pool data from multiple studies (e.g., IC₅₀ values) and apply statistical weighting to account for variability .
- Orthogonal Validation : Confirm results using alternate methods (e.g., SPR for binding affinity vs. enzymatic assays) .
Featured Recommendations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
